CID 13215
Overview
Description
CID 13215 is a useful research compound. Its molecular formula is C7H7NaO2S and its molecular weight is 178.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 13215 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 13215 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protein Function Control in Cells : CID has been valuable for studying various biological processes, especially in controlling protein function with precision and spatiotemporal resolution. It has primarily been applied in dissecting signal transductions and extending to membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Mammalian Inducible Gene Regulation : Engineered PROTAC-CID systems have been developed for inducible gene regulation and gene editing. These systems offer fine-tuning of gene expression and multiplex biological signals with different logic gating operations, enabling inducible expression of DNA recombinases and editors for transient genome manipulation (Ma et al., 2023).
Water Use Efficiency and Productivity in Barley : CID has been used to evaluate its application as a selection criterion for improving water use efficiency (WUE) and productivity in barley under different conditions, demonstrating potential in breeding programs (Anyia et al., 2007).
Reversible Control of Protein Localization : A novel chemical inducer of protein dimerization demonstrates the ability to rapidly activate and deactivate protein interactions with light, offering enhanced control over cellular processes like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
Solving Cell Biology Problems : CID has been instrumental in resolving complex problems in cell biology, particularly in understanding lipid second messengers and small GTPases. It has enabled orthogonal manipulation of multiple systems within one cell (DeRose, Miyamoto, & Inoue, 2013).
Bivalent FKBP12 Ligands for Protein Dimerization : The synthesis and activity of bivalent FKBP12 ligands for CID have broad utility in biological research and potential medical applications in gene and cell therapies (Keenan et al., 1998).
properties
IUPAC Name |
sodium;4-methylbenzenesulfinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S.Na/c1-6-2-4-7(5-3-6)10(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZUDNZQQCWGKF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 13215 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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